7-Bromothiazolo[4,5-c]pyridine
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Overview
Description
7-Bromothiazolo[4,5-c]pyridine is a heterocyclic compound that features a fused thiazole and pyridine ring system with a bromine atom at the 7th position. This compound is part of a broader class of thiazolo[4,5-c]pyridines, which are known for their diverse biological and pharmacological activities. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
7-Bromothiazolo[4,5-c]pyridine, also known as Thiazolo[4,5-c]pyridine, 7-bromo-, is a part of the thiazolo[4,5-b]pyridines class of organic compounds . These compounds have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
It’s known that these compounds can interact with a wide range of receptor targets , which may be crucial for their multifaceted pharmacological effects .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its broad spectrum of pharmacological activities . These activities suggest that the compound may induce changes at the cellular level that result in antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects .
Biochemical Analysis
Biochemical Properties
It is known that thiazolopyridines, the class of compounds to which 7-Bromothiazolo[4,5-c]pyridine belongs, have been reported to possess a broad spectrum of pharmacological activities . They exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities
Cellular Effects
Thiazolopyridines have been reported to have a wide range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromothiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-3,5-dinitropyridine . This intermediate can then undergo further reactions to form the desired thiazolo[4,5-c]pyridine scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and automated synthesis platforms, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
7-Bromothiazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with different nucleophiles, such as amines, thiols, and alcohols.
Oxidation and Reduction: The thiazole and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols, alcohols) in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted thiazolo[4,5-c]pyridine derivatives with different functional groups at the 7th position .
Scientific Research Applications
7-Bromothiazolo[4,5-c]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used to study the interactions with various biological targets, such as enzymes and receptors.
Material Science: Thiazolo[4,5-c]pyridine derivatives are explored for their potential use in organic electronics and optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Another fused heterocyclic compound with similar biological activities.
Thiazolo[5′,4′5,6]pyrano[2,3-d]pyrimidine: Known for its antimicrobial and anticancer properties.
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: Used in the synthesis of biologically interesting species and organic materials.
Uniqueness
7-Bromothiazolo[4,5-c]pyridine is unique due to the presence of the bromine atom at the 7th position, which allows for further functionalization through nucleophilic substitution reactions. This feature enhances its versatility in drug design and material science applications .
Properties
IUPAC Name |
7-bromo-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIWWNXSTHMZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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